molecular formula C27H38N2O7 B8116094 Fmoc-NH-PEG5-C2-NH2

Fmoc-NH-PEG5-C2-NH2

Cat. No.: B8116094
M. Wt: 502.6 g/mol
InChI Key: MPOMUBRLMOQWHJ-UHFFFAOYSA-N
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Description

Fmoc-NH-PEG5-C2-NH2 is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The compound’s structure includes a polyethylene glycol chain with five ethylene glycol units, providing flexibility and solubility in aqueous environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-NH-PEG5-C2-NH2 typically involves the following steps:

    Fmoc Protection: The amine group is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution.

    Polyethylene Glycol Chain Attachment: The polyethylene glycol chain is introduced through a series of ethylene glycol units, which are linked via ether bonds.

    Final Coupling: The protected amine is coupled with the polyethylene glycol chain to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale reactions are carried out in industrial reactors with precise control over temperature, pressure, and reaction time.

    Purification: The product is purified using techniques such as column chromatography and recrystallization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Fmoc-NH-PEG5-C2-NH2 undergoes various chemical reactions, including:

    Substitution Reactions: The Fmoc group can be removed under basic conditions, such as treatment with piperidine, to expose the amine group for further functionalization.

    Coupling Reactions: The exposed amine group can participate in coupling reactions with carboxylic acids or other electrophiles to form amide bonds.

Common Reagents and Conditions

    Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

    Coupling Reagents: Carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) and N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) are used for amide bond formation.

Major Products Formed

    Deprotected Amine: Removal of the Fmoc group yields the free amine, which can be further functionalized.

    Amide Derivatives: Coupling reactions with carboxylic acids produce amide derivatives, which are essential in peptide synthesis.

Scientific Research Applications

Fmoc-NH-PEG5-C2-NH2 has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins.

    Biology: Employed in the development of peptide-based hydrogels for tissue engineering and drug delivery.

    Medicine: Utilized in the design of drug delivery systems, particularly for targeting cancer cells.

    Industry: Applied in the production of advanced materials and nanocarriers for various biomedical applications.

Mechanism of Action

The mechanism of action of Fmoc-NH-PEG5-C2-NH2 involves its role as a linker in PROTACs. PROTACs function by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . The polyethylene glycol chain provides flexibility and solubility, facilitating the interaction between the PROTAC and its targets .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-NH-PEG3-C2-NH2: A similar compound with a shorter polyethylene glycol chain, providing less flexibility and solubility.

    Fmoc-NH-PEG7-C2-NH2: A compound with a longer polyethylene glycol chain, offering greater flexibility and solubility but potentially more steric hindrance.

Uniqueness

Fmoc-NH-PEG5-C2-NH2 strikes a balance between flexibility, solubility, and steric hindrance, making it a versatile linker for PROTAC synthesis. Its optimal chain length allows for efficient interaction with target proteins and E3 ubiquitin ligases, enhancing the efficacy of PROTACs .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N2O7/c28-9-11-31-13-15-33-17-19-35-20-18-34-16-14-32-12-10-29-27(30)36-21-26-24-7-3-1-5-22(24)23-6-2-4-8-25(23)26/h1-8,26H,9-21,28H2,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPOMUBRLMOQWHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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